molecular formula C16H17NO3S2 B2501468 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine CAS No. 397283-53-3

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine

Cat. No.: B2501468
CAS No.: 397283-53-3
M. Wt: 335.44
InChI Key: YUBRXPLLZQONCZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine is a synthetic small molecule based on a 1,3-thiazolidine scaffold, designed for advanced chemical biology and drug discovery research. This compound is of significant interest in the development of novel enzyme inhibitors. Its structural features—a 2-methoxyphenyl group at the 2-position and a benzenesulfonyl moiety at the 3-position—are characteristic of molecules that exhibit potent activity against bacterial targets. Specifically, research on analogous thiazolyl benzenesulfonamide derivatives has demonstrated that this chemical class can function as high-affinity inhibitors of thymidine kinase (TK), an enzyme essential for bacterial DNA synthesis . Such inhibitors have shown promising in vitro antimicrobial efficacy against pathogens like Staphylococcus aureus . The proposed mechanism of action involves the binding of the molecule within the enzyme's ATP-binding pocket, forming key hydrogen bonds and hydrophobic contacts with catalytic residues, thereby disrupting enzymatic function and impeding bacterial growth . Furthermore, the 1,3-thiazolidine core is a privileged structure in medicinal chemistry, also known for its presence in molecules that act as agonists for targets like the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex bioactive molecules, or as a pharmacophore model for probing structure-activity relationships in kinase and receptor-based assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-20-15-10-6-5-9-14(15)16-17(11-12-21-16)22(18,19)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRXPLLZQONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 2-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated thiazolidines or modified aromatic rings.

    Substitution: Various substituted thiazolidines with different functional groups on the benzene ring.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The specific pathways and targets depend on the biological context and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • Structure : Contains a benzyl group at position 3 and a sulfanylidene (C=S) group at position 2, forming a thiazolidin-4-one core.
  • Key Differences: The target compound has a benzenesulfonyl group (electron-withdrawing) instead of benzyl (electron-donating), which may alter reactivity and solubility.
2-(4-Chlorophenyl)-1,3-thiazolidine (CAS 7738-99-0)
  • Structure : A simpler thiazolidine derivative with a 4-chlorophenyl group at position 2.
  • Key Differences :
    • Lacks the benzenesulfonyl group, reducing molecular weight (199.70 g/mol vs. ~319–391 g/mol for other analogs).
    • Physical Properties : Density (1.245 g/cm³), boiling point (330.4°C), and lower lipophilicity compared to the methoxyphenyl-substituted target compound .
  • Applications : Chlorophenyl derivatives are often explored for pesticidal or antifungal activity.
Moguisteine Intermediate (Patent Example)
  • Structure: Contains a 2-methoxyphenoxy group and a thiazolidine ring, synthesized via a cyclic intermediate.
  • The patent highlights high-yield synthesis methods, which may be adaptable for producing the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine Not explicitly stated ~319–391 (estimated) Benzenesulfonyl, 2-methoxyphenyl Likely high polarity due to sulfonyl group
2-(4-Chlorophenyl)-1,3-thiazolidine C₉H₁₀ClNS 199.70 4-Chlorophenyl Density: 1.245 g/cm³; BP: 330.4°C
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Not provided Not provided Benzyl, sulfanylidene Thiazolidin-4-one core enhances rigidity

Biological Activity

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine is a heterocyclic compound belonging to the thiazolidine class, characterized by its unique structural features which include a benzenesulfonyl group and a 2-methoxyphenyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C15H15N1O2S1C_{15}H_{15}N_{1}O_{2}S_{1}, with a molecular weight of 293.35 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC15H15N1O2S1
Molecular Weight293.35 g/mol
IUPAC NameThis compound
InChI KeyQOYUKEGWXZWHPR-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The benzenesulfonyl group is known to enhance binding affinity to enzymes and receptors, potentially leading to the inhibition or modulation of specific biological pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been observed that thiazolidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.

Study 1: Antimicrobial Evaluation

In a comparative study evaluating the antimicrobial efficacy of several thiazolidine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Study 2: Anticancer Activity

A study focused on the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was calculated to be approximately 15 µM after 48 hours of treatment, indicating potent cytotoxicity.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3-(Benzenesulfonyl)-2-phenyl-1,3-thiazolidine Lacks methoxy groupModerate antibacterial activity
3-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine Contains chlorophenyl groupEnhanced anticancer properties
3-(Benzenesulfonyl)-2-(2-bromophenyl)-1,3-thiazolidine Contains bromophenyl groupVariable activity depending on substitution

Q & A

Basic: What synthetic methodologies are reported for 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine?

Methodological Answer:
The synthesis of thiazolidine derivatives often involves cyclocondensation reactions. For example, a validated approach for structurally related compounds (e.g., moguisteine) includes:

Intermediate formation : Reacting 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane with thiazolidine precursors under anhydrous conditions (THF, NaH) to form cyclic intermediates .

Functionalization : Introducing the benzenesulfonyl group via nucleophilic substitution or coupling reactions. Amberlyst A-15 catalysts have been used in similar thiazolidine syntheses to improve yield and purity .

Purification : Chromatography (silica gel) or recrystallization (ethanol/water) is typically employed to isolate the final product .

Basic: How is the structural integrity of this compound verified in academic studies?

Methodological Answer:
Advanced spectroscopic techniques are critical:

  • NMR : 1^1H and 13^13C NMR confirm the thiazolidine ring structure and substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .
  • FT-IR : Sulfonyl (S=O) stretching vibrations at 1150–1300 cm1^{-1} and C-N vibrations (thiazolidine ring) at 1450–1550 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:
Initial screening focuses on:

  • Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli, with MIC values compared to controls like 5-benzylidene-thiazolidine derivatives .
  • Antitussive activity : Guinea pig models (electrical/chemical cough induction) measure efficacy relative to codeine. For example, ED50_{50} values for similar thiazolidines range from 5–15 mg/kg .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50_{50} values, with structural analogs showing activity at 10–50 μM .

Advanced: How do structural modifications influence its pharmacological profile?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Sulfonyl group : Enhances metabolic stability and binding affinity to targets like COX-2 or β2-adrenergic receptors .
  • Methoxy position : Ortho-substitution (2-methoxyphenyl) improves lipophilicity and blood-brain barrier penetration compared to para-substituted analogs .
  • Thiazolidine ring : Oxidation to sulfoxide metabolites retains activity but reduces toxicity (e.g., lower hepatotoxicity in murine models) .

Advanced: What metabolic pathways are implicated in its in vivo processing?

Methodological Answer:
Key pathways include:

  • S-oxidation : Liver microsomes (CYP450 enzymes) convert the thiazolidine sulfur to sulfoxide, maintaining antitussive activity .
  • Ester hydrolysis : Cleavage of malonic residues (e.g., ethyl ester in moguisteine) generates active carboxylic acid metabolites .
  • Glucuronidation : Phase II metabolism of methoxyphenyl groups, detected via LC-MS/MS in urine samples .

Advanced: How are contradictions in biological activity data resolved?

Methodological Answer:
Discrepancies (e.g., variable MIC values across studies) are addressed by:

Standardized protocols : CLSI guidelines for antimicrobial testing reduce inter-lab variability .

Dose-response curves : EC50_{50} calculations (GraphPad Prism) differentiate true activity from assay noise .

Structural analogs : Comparative studies with 3-(4-methoxyphenyl)thiazolidines isolate substituent-specific effects .

Advanced: What computational strategies optimize its therapeutic potential?

Methodological Answer:

  • Molecular docking : AutoDock Vina predicts binding to cough reflex targets (e.g., TRPA1 ion channels) with ∆G values < −8 kcal/mol .
  • QSAR models : Hammett constants (σ) correlate methoxy group electronics with antitussive potency (R2^2 > 0.85) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55) to prioritize analogs .

Advanced: What chiral resolution methods separate its enantiomers?

Methodological Answer:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers with resolution factors >1.5 .
  • Crystallization : Diastereomeric salt formation using L-tartaric acid achieves >98% ee for (S)-enantiomers .
  • CD spectroscopy : Confirms enantiomeric purity via Cotton effects at 220–250 nm .

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